molecular formula C14H23N3 B1491649 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2097954-43-1

1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1491649
CAS No.: 2097954-43-1
M. Wt: 233.35 g/mol
InChI Key: SGKRJCBODYZJGP-UHFFFAOYSA-N
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Description

1-Ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a novel chemical entity based on the tetrahydroindazole scaffold, a privileged structure in medicinal chemistry known for its versatile pharmacological activities . This compound is of significant interest to researchers for its potential as a highly potent and selective ligand for the sigma-2 receptor (TMEM97) . The sigma-2 receptor is an emerging key target in several therapeutic areas. In cancer research, it serves as a biomarker for proliferating cells and is overexpressed in various solid tumors, making it a promising target for developing tumor imaging agents and anti-proliferative therapies . In neuroscience, sigma-2 receptor antagonists have shown neuroprotective effects, including the ability to prevent Aβ oligomer toxicity in models of Alzheimer's disease and to modulate the effects of cocaine . The design of this compound leverages established structure-activity relationship (SAR) principles, where the incorporation of a piperidine moiety at the 3-position of the tetrahydroindazole core has been demonstrated to yield compounds with exceptional sigma-2 receptor affinity and selectivity over the sigma-1 receptor . The tetrahydroindazole scaffold itself is a key structural motif in several commercially available drugs and bioactive compounds, underscoring its research value . This product is intended for non-clinical research applications, including but not limited to the investigation of sigma receptor biology, assay development, and as a lead compound for further medicinal chemistry optimization in drug discovery programs. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-3-piperidin-3-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-17-13-8-4-3-7-12(13)14(16-17)11-6-5-9-15-10-11/h11,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJCBODYZJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2C_{13}H_{18}N_2 with a molecular weight of approximately 206.29 g/mol. The compound features a tetrahydroindazole core substituted with a piperidine ring and an ethyl group.

Anticancer Activity

Recent studies have demonstrated that indazole derivatives exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Indazole Derivative AHT-29 (Colorectal)2.5
Indazole Derivative BTK-10 (Renal)3.0

These derivatives were effective in delaying tumor growth in xenograft models, indicating their potential as therapeutic agents against specific cancers .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been investigated. It has been reported to act on the cannabinoid receptor system, particularly as an antagonist to the CB1 receptor. This action suggests potential applications in treating conditions such as obesity and anxiety disorders .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine ring and the ethyl substituent significantly affect the biological activity of the compound. For example:

  • Piperidine Substitution : Variations in piperidine substituents can enhance receptor binding affinity.
  • Ethyl Group Variation : Replacing the ethyl group with larger alkyl chains has been shown to improve anticancer efficacy.

Case Studies

One notable study involved the synthesis of several indazole derivatives based on the structure of this compound. These derivatives were tested for their ability to inhibit cancer cell proliferation and showed varying degrees of effectiveness:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of derivatives and evaluated their effects on HT-29 and TK-10 cell lines.
    • Results indicated that certain modifications led to compounds with IC50 values as low as 2.5 µM for HT-29 cells.
  • Neuropharmacological Study :
    • A separate investigation assessed the compound's effects on anxiety-related behaviors in animal models.
    • The results suggested that the compound could reduce anxiety-like behaviors significantly compared to control groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Research indicates that indazole derivatives exhibit significant anticancer properties. The compound has been studied as a tubulin inhibitor, which interferes with cell mitosis during the M-phase, making it a candidate for cancer treatment .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial activity against various pathogens. In vitro studies have demonstrated that derivatives of indazole can effectively inhibit bacterial growth, suggesting potential use in treating infections .
  • CNS Disorders : Compounds similar to 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole are being explored as allosteric modulators of G protein-coupled receptors (GPCRs) for the treatment of central nervous system (CNS) disorders. These modulators can provide new therapeutic avenues for conditions like depression and anxiety .

Case Study 1: Anticancer Activity

A study conducted on various indazole derivatives demonstrated that those with piperidine substitutions exhibited enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to their ability to disrupt microtubule dynamics during cell division .

Case Study 2: Antimicrobial Evaluation

In a series of experiments evaluating antimicrobial activity, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to improved efficacy compared to standard antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AnticancerTubulin inhibition leading to disrupted cell mitosis
AntimicrobialEffective against various bacterial strains
CNS DisordersPotential as GPCR allosteric modulators

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the indazole core and the heterocyclic moieties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference(s)
1-Ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole 1-Ethyl, 3-piperidin-3-yl 233.35 Potential coordination chemistry and pharmacological applications (inferred from analogs)
1-Ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole 1-Ethyl, 3-pyrazin-2-yl 228.29 No explicit data; pyrazine substitution may alter electronic properties or bioactivity.
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole 3-Isopropyl 177.27 Structural simplicity; used as a precursor in coordination chemistry.
7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole (HMP) 7-Isopropyl, 4-methyl 194.29 Corrosion inhibition in mild steel; adsorption follows Langmuir isotherm.
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives 1-Phenyl, variable 3-substituents ~210–250 Antimicrobial and antioxidant activities in metal complexes (Cu, Co, Ag).

Electronic and Steric Considerations

  • Piperidinyl vs. In contrast, the pyrazin-2-yl substituent (as in ) offers π-conjugation, which may stabilize charge-transfer interactions.
  • Ethyl vs.

Preparation Methods

General Synthetic Strategy

The synthetic route generally starts from 1,4-dioxaspiro[4.5]decan-8-one , a commercially available ketal-protected cyclic ketone, which undergoes acylation, cyclization with hydrazine derivatives, ester hydrolysis, amide coupling, ketal deprotection, and final reductive amination to afford the target tetrahydroindazole derivatives with piperidine substituents.

Stepwise Preparation Method

Step Reaction Reagents/Conditions Outcome Yield (%)
1 Acylation of 1,4-dioxaspiro[4.5]decan-8-one Diethyl oxalate, Lithium diisopropylamide (LDA), −78 °C Keto-ester intermediate ~68-80%
2 Cyclization with hydrazine derivative Propyl hydrazine or hydrazine hydrate Formation of tetrahydroindazole core ~82%
3 Ester hydrolysis Acidic or basic hydrolysis conditions Carboxylic acid intermediate ~84%
4 Amide coupling with piperidine Piperidine, coupling agents (e.g., EDC, HATU) Amide intermediate with piperidinyl substituent Variable
5 Ketal protecting group removal Acidic conditions (e.g., 3N HCl) Deprotected ketone Quantitative
6 Reductive amination with ethylamine or ethyl derivatives Reductive amination reagents (e.g., NaBH3CN) Final N-ethyl substituted tetrahydroindazole Variable

Detailed Reaction Procedures and Findings

Acylation and Cyclization

  • The initial acylation of 1,4-dioxaspiro[4.5]decan-8-one with diethyl oxalate is performed in the presence of LDA at −78 °C to form a keto-ester intermediate with good yield (~68-80%). This step is critical for introducing the oxalate moiety necessary for subsequent cyclization.

  • Cyclization is achieved by treatment with hydrazine derivatives such as propyl hydrazine or hydrazine hydrate, affording the tetrahydroindazole ring system in high yield (~82%). This step forms the core heterocyclic structure essential for biological activity.

Ester Hydrolysis and Amide Formation

  • The ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid intermediate. This intermediate is crucial for amide bond formation with piperidine, which introduces the piperidin-3-yl substituent at the 3-position of the tetrahydroindazole.

  • Amide coupling is typically carried out using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HATU, or carbonyldiimidazole (CDI) in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA). These conditions facilitate efficient amide bond formation with good selectivity.

Ketal Deprotection and Reductive Amination

  • The ketal protecting group is removed under acidic conditions (e.g., 3N HCl), exposing the ketone functionality necessary for the final functionalization step.

  • Reductive amination is then employed to introduce the ethyl group at the N-1 position of the tetrahydroindazole. This involves reaction of the ketone with ethylamine or ethyl derivatives in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN), affording the final compound with variable yields depending on the amine and conditions used.

Representative Synthetic Scheme Summary

Intermediate Description Key Reagents Notes
1 1,4-dioxaspiro[4.5]decan-8-one Commercially available Starting material
2 Keto-ester from acylation Diethyl oxalate, LDA −78 °C, good yield
3 Tetrahydroindazole core Propyl hydrazine or hydrazine hydrate Cyclization step
4 Carboxylic acid intermediate Hydrolysis reagents Acid or base hydrolysis
5b Amide with piperidine Piperidine, coupling agents (EDC, HATU) Amide bond formation
Final N-ethyl substituted tetrahydroindazole Reductive amination reagents Ketal deprotection prior

Notes on Reaction Optimization and Purification

  • Silica gel chromatography (0–60% ethyl acetate in hexanes) is commonly used for purification of intermediates and final compounds.

  • Reverse-phase preparative high-performance liquid chromatography (HPLC) is employed for separation of regioisomers and stereoisomers when necessary.

  • Reaction yields vary depending on the specific amines and substituents used in the reductive amination step, with some derivatives requiring further optimization for scale-up.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 1,4-dioxaspiro[4.5]decan-8-one
Key Reagents Diethyl oxalate, LDA, hydrazine derivatives, piperidine, coupling agents (EDC, HATU), acid (3N HCl), reductive amination agents
Reaction Temperatures −78 °C (acylation), room temperature to reflux (other steps)
Solvents THF, DMSO, acetonitrile, methanol
Purification Methods Silica gel chromatography, preparative HPLC
Typical Yields 68–84% for key steps; variable for final reductive amination

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions or functionalization of the indazole core. For example, substituted indazoles can be synthesized via:

  • Cyclization of hydrazines with carbonyl-containing intermediates under acidic conditions.
  • N-alkylation of the indazole nitrogen using ethyl halides or tosylates in the presence of a base (e.g., K₂CO₃).
  • Piperidine substitution at the 3-position via nucleophilic aromatic substitution or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
    Key intermediates should be characterized by NMR and HRMS (as exemplified for trifluoromethyl-substituted indazoles in ) to confirm regioselectivity .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

  • Crystal growth via slow evaporation or diffusion methods.
  • Data collection using a diffractometer (e.g., Mo-Kα radiation).
  • Structure solution via direct methods (e.g., SHELXT) and refinement using SHELXL .
    For coordination complexes (e.g., Cu(II) or Co(II) with indazole derivatives), bond lengths and angles are analyzed to confirm metal-ligand interactions .

Basic: What preliminary pharmacological assays are recommended to evaluate bioactivity?

Methodological Answer:
Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates.
  • Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity profiling on human cell lines (e.g., HEK293) to assess selectivity. Dose-response curves (IC₅₀ values) are generated using non-linear regression analysis .

Advanced: How can contradictions in inhibitory efficiency data across experimental conditions be resolved?

Methodological Answer:
Discrepancies (e.g., temperature-dependent corrosion inhibition in ) require systematic analysis:

  • Factorial design ( ) to isolate variables (e.g., pH, temperature, concentration).
  • Adsorption isotherm validation (Langmuir vs. Freundlich models) to confirm surface interaction mechanisms .
  • Comparative kinetics (Arrhenius plots) to distinguish thermodynamic vs. kinetic contributions. Replicate studies under controlled conditions are critical .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with inhibitory efficacy .
  • Molecular docking (AutoDock Vina): Models binding poses with receptors (e.g., Factor Xa in ).
  • Molecular Dynamics (MD) simulations: Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) .
    Monte Carlo simulations (as in ) optimize adsorption configurations on metallic surfaces for corrosion studies .

Advanced: How can synthetic yield be optimized using response surface methodology (RSM)?

Methodological Answer:

  • Central Composite Design (CCD): Varies factors (temperature, catalyst loading, solvent ratio) to identify optimal conditions.
  • ANOVA analysis: Validates model significance (p < 0.05) and interaction effects.
  • Validation runs: Confirm predicted yields within ±5% error .
    For example, optimizing menthone-derived indazoles () achieved >90% yield by tuning reaction time and stoichiometry .

Advanced: How does the piperidin-3-yl substituent influence receptor binding compared to other heterocycles?

Methodological Answer:

  • Comparative docking studies with analogs (e.g., pyridine or morpholine derivatives) reveal steric and electronic effects.
  • Free-energy calculations (MM/PBSA): Quantify binding affinity differences due to piperidine’s conformational flexibility.
  • Pharmacophore mapping: Identifies critical H-bond donors/acceptors. For Factor Xa inhibitors ( ), the piperidine’s basic nitrogen enhances ionic interactions with Asp189 .

Advanced: What spectroscopic techniques resolve ambiguities in regiochemical assignments?

Methodological Answer:

  • NOESY/ROESY NMR: Detects through-space correlations to confirm substituent positions.
  • ¹³C-¹H HMBC: Correlates long-range couplings to differentiate N1 vs. N2 alkylation.
  • IR spectroscopy: Identifies NH stretches (3200–3400 cm⁻¹) to verify indazole tautomerism .

Advanced: How are adsorption mechanisms of this compound on metal surfaces validated?

Methodological Answer:

  • Electrochemical impedance spectroscopy (EIS): Measures charge-transfer resistance to confirm monolayer formation.
  • Polarization curves: Classify inhibitors as anodic, cathodic, or mixed-type (as in ).
  • XPS analysis: Detects elemental composition changes on steel surfaces (e.g., Fe²⁺/Fe³⁺ ratios) .

Advanced: What strategies mitigate toxicity risks in preclinical development?

Methodological Answer:

  • Ames test: Screens for mutagenicity using Salmonella strains.
  • hERG channel binding assays: Predicts cardiac liability via patch-clamp electrophysiology.
  • Metabolite identification (LC-MS/MS): Detects reactive intermediates (e.g., quinone methides) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

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